molecular formula C12H18BrClN2O2S B8035692 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride

Cat. No.: B8035692
M. Wt: 369.71 g/mol
InChI Key: UWZSQIDCCHNJOK-UHFFFAOYSA-N
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Description

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a sulfonyl group and a brominated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride typically involves multiple steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Piperidine Introduction: The sulfonylated intermediate is reacted with piperidine to form the piperidin-3-amine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for efficient bromination and sulfonylation, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The brominated phenyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Chloro-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride
  • 1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride
  • 1-((4-Iodo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride

Uniqueness

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can result in different interaction profiles with biological targets, potentially leading to unique therapeutic properties.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)sulfonylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S.ClH/c1-9-7-10(13)4-5-12(9)18(16,17)15-6-2-3-11(14)8-15;/h4-5,7,11H,2-3,6,8,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZSQIDCCHNJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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